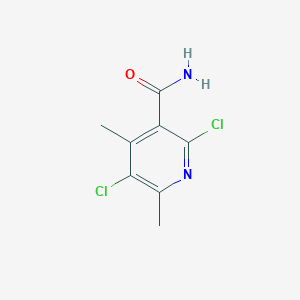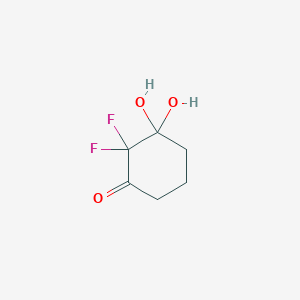![molecular formula C9H13NO B063485 (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 160127-75-3](/img/structure/B63485.png)
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Overview
Description
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as EBIO, is a small molecule compound that has been widely used in scientific research due to its unique properties.
Mechanism Of Action
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol is thought to activate potassium channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel that results in an increase in potassium ion flux across the membrane. The exact mechanism of action of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol on other ion channels is less well understood.
Biochemical And Physiological Effects
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to have a variety of biochemical and physiological effects. In addition to activating potassium channels, it has been shown to inhibit voltage-gated calcium channels and to increase intracellular calcium levels. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been shown to have vasodilatory effects and to reduce smooth muscle contraction in various tissues. These effects make (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol a useful tool for studying the function of ion channels and other membrane proteins.
Advantages And Limitations For Lab Experiments
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. In addition, (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to be effective at activating potassium channels in a variety of experimental systems. However, there are also limitations to the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. For example, it may have off-target effects on other ion channels or membrane proteins. It may also have different effects in different experimental systems, depending on the expression levels and properties of the channels being studied.
Future Directions
There are several future directions for research involving (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. One area of interest is the development of more selective (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol analogs that can activate specific types of potassium channels. Another area of interest is the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol in combination with other compounds to study the function of ion channels and other membrane proteins. Finally, there is interest in using (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol as a therapeutic agent for various diseases, such as hypertension and epilepsy, that are associated with dysfunction of ion channels.
Scientific Research Applications
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been used extensively in scientific research as a tool to study the function of ion channels and other membrane proteins. It has been shown to activate various types of potassium channels, including the KCa1.1 channel, which is involved in regulating smooth muscle contraction and neuronal excitability. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been used to study the function of other ion channels, including the TRPV4 channel, which is involved in sensing mechanical and osmotic stimuli.
properties
CAS RN |
160127-75-3 |
|---|---|
Product Name |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2/t9-/m0/s1 |
InChI Key |
YRTHQTAVIFQEEG-VIFPVBQESA-N |
Isomeric SMILES |
C#C[C@@]1(CN2CCC1CC2)O |
SMILES |
C#CC1(CN2CCC1CC2)O |
Canonical SMILES |
C#CC1(CN2CCC1CC2)O |
synonyms |
1-Azabicyclo[2.2.2]octan-3-ol, 3-ethynyl-, (3S)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


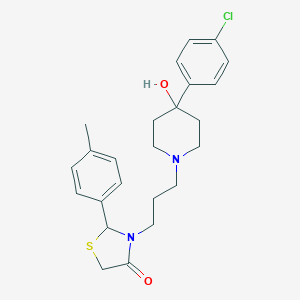
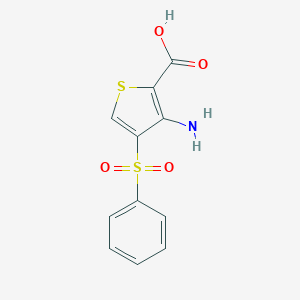
![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)
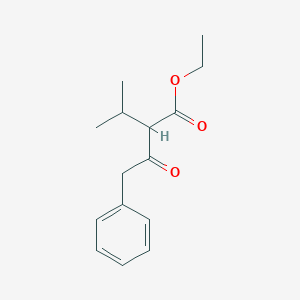
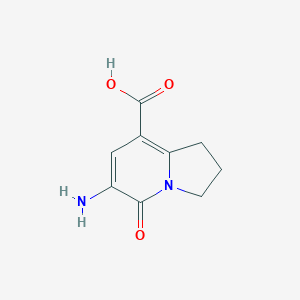

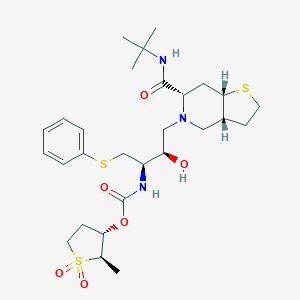
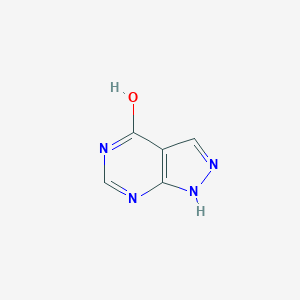
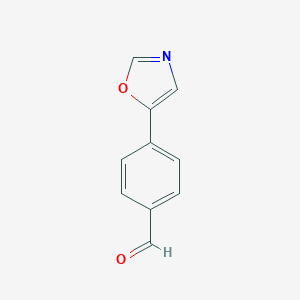
![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
